![molecular formula C14H19NO2S B7533119 N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide
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Overview
Description
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is a chemical compound with the molecular formula C14H19NO2S It is known for its unique structure, which includes a sulfanylphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide typically involves the reaction of 4-mercaptophenylacetic acid with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the acetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
- N-(3-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)-4-methoxybenzamide
- N-(3-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
Uniqueness
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and an acetamide moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10(16)15-11-5-7-12(8-6-11)18-9-13(17)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXQGPHKTWBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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